N-benzyloxycarbonyl-N-methyl-L-leucine is a derivative of the essential amino acid L-leucine. It is a protected amino acid, meaning that its amino group is blocked by a benzyloxycarbonyl (Cbz) protecting group. This protection prevents unwanted reactions during peptide synthesis. [] The additional N-methyl group introduces steric hindrance, which can influence the conformation and reactivity of the molecule.
N-benzyloxycarbonyl-N-methyl-L-leucine serves as a valuable building block in peptide synthesis, particularly for creating modified peptides with specific structural and functional properties. [] It allows researchers to introduce N-methylated amino acids into peptide sequences, mimicking naturally occurring N-methylated peptides or exploring the impact of N-methylation on peptide conformation and activity.
Synthesis Analysis
One method involves the reaction of N-benzyloxycarbonyl-L-leucine with a strong base, such as lithium diisopropylamide, followed by treatment with methyl iodide. [] This reaction results in the formation of N-benzyloxycarbonyl-N-methyl-L-leucine.
Molecular Structure Analysis
The presence of the N-methyl group in N-benzyloxycarbonyl-N-methyl-L-leucine can significantly impact the peptide's conformation by restricting the rotational freedom around the peptide bond. This restriction can lead to the adoption of specific secondary structures, such as β-turns. [, ]
Chemical Reactions Analysis
The primary reactions involving N-benzyloxycarbonyl-N-methyl-L-leucine center around its use in peptide synthesis. The Cbz protecting group can be selectively removed under mild conditions, such as hydrogenolysis using a palladium catalyst, liberating the free amino group for peptide bond formation. []
The N-methylation introduces steric hindrance, which can influence the coupling efficiency during peptide bond formation. Careful selection of coupling reagents and conditions is essential to ensure efficient coupling. []
Applications
Synthesis of N-methylated peptides: N-methylated peptides occur naturally and often possess unique biological activities. N-benzyloxycarbonyl-N-methyl-L-leucine enables researchers to synthesize these peptides and study their structure-activity relationships. [, ]
Investigating the impact of N-methylation on peptide conformation: N-methylation can significantly affect the conformation of peptides, leading to altered folding patterns and biological activity. [] This modified amino acid allows researchers to systematically study the impact of N-methylation on peptide structure and function.
Developing peptidomimetics: Peptidomimetics are synthetic molecules that mimic the structure and function of natural peptides. N-benzyloxycarbonyl-N-methyl-L-leucine can be used to create peptidomimetics with improved stability, bioavailability, and pharmacological properties. []
Compound Description: Boc-Ile-Leu-OMe is a dipeptide studied for its structure and conformation. It adopts an extended conformation with a trans peptide bond. The Boc group is in a trans-trans conformation, while the isoleucine and leucine side chains adopt (g−g−) and (tg−) configurations, respectively. This dipeptide forms parallel β-sheets, creating an infinite ribbon structure that arranges in a herringbone pattern. []
Relevance: Boc-Ile-Leu-OMe is structurally related to N-Cbz-N-methyl-L-leucine as it also contains the L-leucine amino acid residue. Both compounds are N-protected amino acid derivatives, although they differ in their protecting groups (Boc vs. Cbz) and the presence of an additional isoleucine residue and methyl ester in Boc-Ile-Leu-OMe. []
Compound Description: This tetrapeptide is a known inhibitor of angiotensin I converting enzyme (ACE). It features a dehydrophenylalanyl residue (ΔPhe) incorporated by oxidizing a dipeptide azlactone with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDG). The Z-configuration of the ΔPhe double bond was confirmed, and no racemization of the proline moiety was observed during synthesis. []
Relevance: This tetrapeptide contains the L-leucine amino acid residue and is N-protected with a benzyloxycarbonyl (Z) group, similar to N-Cbz-N-methyl-L-leucine. Both compounds are N-protected amino acid derivatives with L-leucine, but they differ in the additional amino acid residues and the presence of a dehydrophenylalanine in Z-Pro-ΔPhe-His-Leu-OH. []
Compound Description: This compound is a modified chemotactic peptide designed as an oxygen analogue of the native formyl-methionyl-leucyl-phenylalanine methyl ester (fMLP-OMe). It contains O-methyl-L-homoserine instead of methionine at the first position. For-Hse(Me)-Leu-Phe-OMe shows enhanced activity in stimulating directed mobility and retains granule enzyme release and superoxide anion production activities in human neutrophils. []
Relevance: For-Hse(Me)-Leu-Phe-OMe is structurally related to N-Cbz-N-methyl-L-leucine by sharing the L-leucine amino acid residue. Both are peptide derivatives, although their sequences and N-terminal modifications differ significantly. []
Compound Description: This protected tetrapeptide is an analogue of the C-terminal sequence of the peptaibol antibiotic trichogin A IV. It adopts a folded backbone conformation stabilized by two intramolecular hydrogen bonds formed with the urethane carbonyl oxygen. It displays a unique feature, an α-bend, not commonly observed in protected tetrapeptides. [, ]
Compound Description: These compounds are a derivative and a tripeptide, respectively, containing α-methylleucine [(αMe)Leu]. Both compounds demonstrate the presence of the fully extended (C5) conformation for the (αMe)Leu residue, a rare occurrence for protein amino acids. mClAc-D-(αMe)Leu-OH shows this conformation in both independent molecules within the asymmetric unit. Z-D-(αMe)Leu-(L-Ala)2-OMe exhibits this conformation in two out of its four independent molecules in the asymmetric unit. Conformational analysis in CDCl3 solution further supports the presence of fully extended conformers in these compounds. []
Relevance: These compounds are related to N-Cbz-N-methyl-L-leucine as they all involve modifications at the α-carbon of leucine. Both (αMe)Leu and N-methyl-L-leucine introduce additional methyl groups at the α-carbon, although the (αMe)Leu incorporates it directly on the chiral center while N-methyl-L-leucine modifies the amino group. The research highlights the impact of α-carbon modifications on peptide conformation, specifically the propensity for the extended C5 conformation. []
Asperopiperazine A (cyclo(L-NMe-Leu-L-NAc-Phe))
Compound Description: Asperopiperazine A is a new cyclic dipeptide isolated from a tunicate-derived fungus Aspergillus sp. DY001. It consists of an N-methylated leucine residue and an N-acetylated phenylalanine moiety. This compound demonstrates antimicrobial activity against Escherichia coli and Staphylococcus aureus, as well as cytotoxic effects on HCT 116 and MDA-MB-231 cells. []
Relevance: Asperopiperazine A is structurally related to N-Cbz-N-methyl-L-leucine due to the presence of the N-methyl-L-leucine residue within the cyclic structure. Both compounds highlight the relevance of N-methylated leucine in various biological contexts. []
[4-Carboranylalanine, 5-Leucine]-Enkephalin
Compound Description: This is an analogue of [Leu5]-enkephalin where L-o-carboranylalanine replaces L-phenylalanine in position 4. This modification results in a 3-fold higher affinity for rat brain opiate receptors compared to the natural [Leu5]-enkephalin in a [3H]naloxone competition assay. []
Relevance: This analogue shares the L-leucine residue at position 5 with N-Cbz-N-methyl-L-leucine. While not a direct structural analogue, this research showcases the importance of leucine in peptide sequences and its impact on biological activity, particularly within the context of enkephalins and opiate receptors. []
Leucine-Enkephalin (Leu-Enk)
Compound Description: Leucine-enkephalin is an endogenous opioid peptide with potent analgesic properties. Its uptake at the blood-brain barrier exhibits Michaelis-Menten saturation kinetics, indicating a saturable transport mechanism. Studies suggest this mechanism does not involve the uptake of the peptide's N-terminal amino acid or tyrosine-containing fragments. []
Relevance: Leucine-enkephalin is directly related to N-Cbz-N-methyl-L-leucine as it contains the L-leucine residue at its C-terminus. Research on Leucine-enkephalin's transport and activity highlights the biological significance of peptides containing leucine. []
Compound Description: This dipeptide features a dehydroleucine (dehydro-Leu) residue and a Boc-protected proline. Crystal structure analysis reveals a β-bend type II conformation, with the central amide bond of the Pro-dehydro-Leu segment deviating from planarity. The Boc group adopts a trans-cis conformation. The proline side chain exhibits different conformations in the two crystallographically independent molecules within the unit cell. []
Relevance: N-Boc-L-Pro-dehydro-Leu-OCH3 shares the leucine core structure with N-Cbz-N-methyl-L-leucine, although it is modified as dehydroleucine in the dipeptide. This highlights the incorporation of modified leucine derivatives in peptide structures and their impact on conformation. []
Compound Description: These are di- and tripeptides used in a study of enzymatic peptide synthesis catalyzed by papain. Papain demonstrates specificity for aromatic residues in the P2 position. The research utilizes this specificity to couple Z-Tyr-Gly-OMe and H2N-Gly-Phe-Leu-OH, producing a leucine enkephalin derivative in high yield. []
Relevance: H2N-Gly-Phe-Leu-OH directly incorporates L-leucine, similar to N-Cbz-N-methyl-L-leucine. This research demonstrates the use of leucine-containing peptides in enzymatic synthesis and their significance in generating biologically active peptides like leucine enkephalin. []
Compound Description: This nonapeptide is a segment of the peptaibol antibiotic antiamoebin I, synthesized as a mixture of epimers containing D,L-isovaline (D,L-Iva). The synthesis employs the "azirine/oxazolone method" for incorporating α,α-disubstituted α-amino acids. X-ray crystallography of the segment 6–9 reveals a β-turn conformation. []
Relevance: This peptide fragment contains L-leucine, similar to N-Cbz-N-methyl-L-leucine. Both compounds exemplify the presence of leucine in peptide sequences with potential biological activities. This specific research focuses on the synthesis and conformational analysis of a peptaibol antibiotic fragment. []
Z-Aib-Xaa-Aib-N(Ph)Me Tripeptides
Compound Description: These are tripeptides synthesized using heterospirocyclic 2H-azirin-3-amines as synthons for heterocyclic α-amino acids. The peptides adopt β-turn conformations, confirmed by X-ray crystallography and NMR spectroscopy. []
Relevance: While these tripeptides don't contain L-leucine specifically, the "azirine/oxazolone method" employed in their synthesis is relevant to the broader context of peptide synthesis methodologies, including those potentially applicable to N-Cbz-N-methyl-L-leucine. The research highlights the use of novel synthons for generating peptides with defined conformations. []
Compound Description: This dipeptide features a Boc-protected α-aminoisobutyric acid (Aib) followed by L-leucine methyl ester. The crystal structure analysis reveals distinct conformations for the Aib and leucine residues in the two molecules within the asymmetric unit. Aib adopts right-handed (αR) and left-handed (αL) helical conformations, while leucine exhibits extended and folded conformations. []
Relevance: Boc-Aib-Leu-OMe is directly relevant to N-Cbz-N-methyl-L-leucine as it contains the L-leucine residue. Both are N-protected dipeptides, showcasing the conformational variability of leucine within peptide structures depending on neighboring residues and protecting groups. []
Compound Description: These compounds, aminodeoxybestatin and epi-aminodeoxybestatin, are analogues of bestatin and epi-bestatin, respectively. They are synthesized by replacing the hydroxyl group with an amino group. These modifications result in a decrease in aminopeptidase (AP-B, AP-M, and Leu-AP) inhibitory potency compared to the parent compounds. []
Relevance: Both (2S,3R)- and (2R,3R)-DAPBA-L-Leu contain L-leucine, highlighting its presence in peptides with potential biological activity as aminopeptidase inhibitors. Although not directly comparable to N-Cbz-N-methyl-L-leucine, the research explores the structure-activity relationship of leucine-containing peptides with enzyme inhibitory properties. []
Myxochromide A
Compound Description: Myxochromide A is a hexapeptide lactone isolated from the gliding bacterium Myxococcus virescens. It consists of L-methylthreonine, L-alanine, L-leucine, L-proline, and L-glutamic acid. A heptaenoic acid chromophore is attached as an amide to the threonine moiety. The lactone ring is formed between the glutamic acid's γ-carboxyl group and the methylthreonine's hydroxyl group. []
Relevance: Myxochromide A incorporates L-leucine, similar to N-Cbz-N-methyl-L-leucine, within a complex, naturally occurring peptide structure. This example demonstrates the diversity of leucine-containing peptides and their potential roles as bioactive compounds. []
Gly-Pro-X-X*-O-methyl Tetrapeptides
Compound Description: These are a series of five N-protected tetrapeptide esters where X represents various amino acids (glycine, alanine, leucine, valine, and phenylalanine). One of the variable residues is isotopically enriched in 15N for NMR analysis. The study focuses on the cis/trans isomerism of the Gly-Pro bond and the influence of neighboring residues on the 15N NMR spectra. [, ]
Relevance: Three of these tetrapeptides explicitly incorporate L-leucine, while all share the general peptide structure with N-Cbz-N-methyl-L-leucine. This research highlights the conformational behavior of leucine within peptide sequences and the application of NMR techniques for studying peptide structure. [, ]
2-[3-Oxo-4(S)-amino-6-methylheptyl]-1,3-dioxane Oxalate Salt
Compound Description: This amino ketone is a key intermediate in the synthesis of ketomethylene peptide analogues. It is generated by reacting the Grignard reagent of 2-(2-bromoethyl)-1,3-dioxane with the 2-thiopyridyl ester of N-triphenylmethyl-L-leucine, followed by acid deprotection. []
Relevance: This compound is directly derived from L-leucine and serves as a building block for synthesizing modified leucine-containing peptides. Although not a peptide itself, it demonstrates the versatility of leucine as a starting material for generating diverse compounds, relevant to the synthesis of N-Cbz-N-methyl-L-leucine and its analogues. []
Compound Description: These represent a series of peptides synthesized enzymatically using subtilisin, papain, and pepsin. (AA)n denotes various amino acid residues with n ranging from 1 to 3, and X represents different C-terminal groups (-NH2, -OEt, -OBut, -ODPM (diphenylmethyl ester), or -NH). The research investigates the efficiency of enzymatic peptide bond formation and the influence of the amino acid sequence and C-terminal group. []
Relevance: These peptides directly incorporate L-leucine and demonstrate its use in enzymatic peptide synthesis, a relevant approach for potentially preparing N-Cbz-N-methyl-L-leucine. The study emphasizes the factors affecting enzymatic peptide synthesis, including amino acid substrate specificity and the nature of the C-terminal group. []
Compound Description: This dipeptide contains a cyclopropane phenylalanine (ΔEPhe) residue and is N-protected with a benzyloxycarbonyl group. X-ray crystallography determined the absolute configuration of the (+)-ΔEPhe residue to be 2R, 3S, and analysis of the structure provides insights into the conformation of the cyclopropane amino acid and its impact on the peptide structure. []
Relevance: Z-(+)-ΔEPhe-Leu-OMe shares the L-leucine residue and N-protection strategy with N-Cbz-N-methyl-L-leucine. This research highlights the incorporation of modified amino acids, such as cyclopropane amino acids, into peptide structures and their effects on conformation and chirality. []
Compound Description: These are enkephalin fragments studied for their conformation using X-ray crystallography. TGGP exhibits a GGβ turn, while GGPL adopts a bent conformation without intramolecular head-to-tail interaction. The research investigates the conformational features of these fragments and compares them to the full Leucine-enkephalin structure, discussing their potential influence on biological activity. []
Relevance: GGPL contains L-leucine and, along with TGGP, exemplifies the importance of conformational analysis in understanding peptide function. Although not directly structurally similar to N-Cbz-N-methyl-L-leucine, the research emphasizes the relationship between peptide conformation and biological activity, particularly in the context of enkephalins and opioid peptides. []
WS9326H
Compound Description: WS9326H is a cyclic heptapeptide isolated from a mudflat-derived Streptomyces strain. It features an unprecedented pyrazolone ring connected to a D-arabinitol via an amide bond. The peptide sequence is Thr-ΔMeTyr-Leu-Phe-Thr-Asn-Ser, and it exhibits significant antiangiogenesis activity. []
Relevance: WS9326H incorporates L-leucine within its cyclic peptide structure, highlighting the presence of leucine in diverse bioactive natural products. While structurally dissimilar to N-Cbz-N-methyl-L-leucine, it emphasizes the relevance of leucine-containing peptides in various biological contexts. []
Leucinostatin A
Compound Description: Leucinostatin A is a basic peptide antibiotic isolated from the culture filtrate of Paecilomyces lilacinus A-267. It exhibits antitumor activity against Ehrlich solid carcinoma and antimicrobial activity against Gram-positive bacteria and fungi. Acid hydrolysis of leucinostatin A yields several amino acids, including L-leucine. []
Relevance: Leucinostatin A directly incorporates L-leucine as one of its constituent amino acids, demonstrating the presence of leucine in naturally occurring peptides with significant biological activities. Although not structurally analogous to N-Cbz-N-methyl-L-leucine, it highlights the relevance of leucine in various biological contexts. []
Compound Description: This is a pharmaceutical composition for treating diseases related to obesity, such as hyperlipidemia and steatohepatitis. It comprises an insulinotropic peptide conjugate, which includes a specific amino acid sequence containing leucine. The conjugate can be either exendin-4 linked to an immunoglobulin Fc region or a modified peptide sequence containing leucine connected to an Fc region via a non-peptidyl linker. []
Relevance: The presence of leucine in the amino acid sequence of this insulinotropic peptide conjugate demonstrates its relevance in pharmaceuticals targeting obesity-related diseases. While the specific sequence context differs from N-Cbz-N-methyl-L-leucine, it emphasizes the broad applications of leucine in therapeutic peptides. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.